molecular formula C48H95NO9 B1253222 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine

Cat. No. B1253222
M. Wt: 830.3 g/mol
InChI Key: VYJPNEVPFQSTHX-JXSXMKLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine is a glycophytoceramide having an alpha-D-glucopyranosyl residue at the O-1 position and an tetracosanoyl group attached to the nitrogen. It derives from an alpha-D-glucose.

Scientific Research Applications

Alpha-Glucosidase Inhibition

The alpha-glucosidase inhibitor acarbose is closely related to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine. Produced through large-scale fermentation using Actinoplanes sp. SE50 strains, acarbose has been pivotal in diabetes type II therapy since 1990, aiding patients in controlling blood sugar levels with starch-containing diets. This represents one of the most successful bacterial secondary metabolites introduced to the pharmaceutical market. Research into the physiology, genetics, and enzymology of acarbose biosynthesis may lead to the development of new biotechnological applications, like the suppression of side-products and biocombinatorial production of new metabolites (Wehmeier & Piepersberg, 2004).

Enzymatic Preparation of Natural Products

A study described the enzymatic preparation of lycotetraose from the readily available Solanum glycoalkaloid alpha-tomatine. This process involved the use of recombinant endo-glycosidase, tomatinase, from Fusarium oxysporum f. sp. lycopersici. Lycotetraose, a branched tetrasaccharide, is a key constituent of many biologically interesting natural products, demonstrating the potential for enzymatic processes in the synthesis of complex natural compounds (Woods, Hamilton, & Field, 2004).

Inhibition of Glycogen Phosphorylase

Research on 1-(D-Glucopyranosyl)-1,2,3-triazoles prepared from per-O-acetylated alpha- and beta-D-glucopyranosyl azides showed that these compounds were effective inhibitors of rabbit muscle glycogen phosphorylase b. This finding is significant as it highlights the potential role of glucopyranosyl derivatives in regulating metabolic processes like glycogen breakdown (Bokor et al., 2010).

Biotechnological Production of Trehalose

Trehalose, a disaccharide similar in structure to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine, has been studied for its role in protecting biomolecules against environmental stress. This sugar is notable for stabilizing enzymes, proteins, biomasses, pharmaceutical preparations, and even organs for transplantation. The increasing applications of trehalose in various fields have driven research towards developing novel and economically feasible production systems (Schiraldi, Di Lernia, & de Rosa, 2002).

properties

Product Name

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine

Molecular Formula

C48H95NO9

Molecular Weight

830.3 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C48H95NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-43(52)49-40(39-57-48-47(56)46(55)45(54)42(38-50)58-48)44(53)41(51)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h40-42,44-48,50-51,53-56H,3-39H2,1-2H3,(H,49,52)/t40-,41+,42+,44-,45+,46-,47+,48-/m0/s1

InChI Key

VYJPNEVPFQSTHX-JXSXMKLYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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